molecular formula C7H7BrClF3N2 B12274332 (R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 2089671-35-0

(R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B12274332
CAS No.: 2089671-35-0
M. Wt: 291.49 g/mol
InChI Key: VKEJZCAYXDUBDK-FYZOBXCZSA-N
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Description

2-Pyridinemethanamine, 4-bromo-alpha-(trifluoromethyl)-, hydrochloride (1:1), (alphaR)- is a chemical compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields of chemistry and biology due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanamine, 4-bromo-alpha-(trifluoromethyl)-, hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids or bases and may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, pyridine derivatives are often studied for their potential biological activities. This compound may be investigated for its effects on enzymes, receptors, or other biological targets.

Medicine

In medicine, similar compounds have been explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological pathways, offering potential for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanamine, 4-bromo-alpha-(trifluoromethyl)-, hydrochloride would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinemethanamine derivatives
  • 4-Bromo-pyridine derivatives
  • Trifluoromethyl-pyridine derivatives

Uniqueness

What sets this compound apart is the combination of the 4-bromo and alpha-(trifluoromethyl) groups, which may confer unique chemical and biological properties. This combination can influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

2089671-35-0

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

(1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-13-5(3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1

InChI Key

VKEJZCAYXDUBDK-FYZOBXCZSA-N

Isomeric SMILES

C1=CN=C(C=C1Br)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CN=C(C=C1Br)C(C(F)(F)F)N.Cl

Origin of Product

United States

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